6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-6-prop-2-enyl-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-3-6-8(13)11-7-4-5-10-12(7)9(6)14/h2,4-5,14H,1,3H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUKXSNPFRGADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N2C(=CC=N2)NC1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Allylpyrazolo 1,5 a Pyrimidine 5,7 Diol and Its Congeners
General Principles of Pyrazolo[1,5-a]pyrimidine (B1248293) Ring System Construction
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of an aminopyrazole with a 1,3-biselectrophilic partner. mdpi.com In this reaction, the aminopyrazole acts as a 1,3-bis-nucleophile. The exocyclic amino group (at C5) and the endocyclic pyrazole (B372694) nitrogen (at N1) attack the two electrophilic centers of the reagent, leading to the formation of the fused six-membered pyrimidine (B1678525) ring. nih.govbeilstein-journals.org A variety of synthetic strategies, including condensation reactions, cyclization approaches, and multicomponent reactions, have been developed to afford these heterocyclic compounds. rsc.orgnih.gov
Cyclocondensation Reactions with 1,3-Biselectrophilic Reagents and Aminopyrazoles
The reaction between 5-aminopyrazoles and 1,3-biselectrophilic compounds is the most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.comnih.gov This approach allows for broad structural diversity in the resulting products, as substituents can be introduced through either the aminopyrazole or the biselectrophilic reagent. mdpi.com The choice of the 1,3-biselectrophile, which can range from β-dicarbonyls and their equivalents to α,β-unsaturated systems, directly dictates the substitution pattern on the newly formed pyrimidine ring. mdpi.comnih.gov
The synthesis of pyrazolo[1,5-a]pyrimidine-5,7-diols is specifically accomplished through the cyclocondensation of a 5-aminopyrazole with a malonic acid diester, such as diethyl malonate. nih.govnih.gov This reaction is typically performed under basic conditions, for instance, using sodium ethoxide in refluxing ethanol (B145695), to facilitate the condensation. nih.gov The reaction of 5-amino-3-methylpyrazole with diethyl malonate, for example, yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) in high yield. nih.gov
To produce the target compound, 6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol , a substituted malonate ester is required. Specifically, the reaction would involve the condensation of a 5-aminopyrazole with diethyl 2-allylmalonate. The allyl group at the C2 position of the malonate ester becomes the substituent at the C6 position of the resulting pyrazolo[1,5-a]pyrimidine ring. A general protocol for this type of synthesis has been reported, which involves reacting the aminopyrazole with a 2-substituted malonic acid diester in the presence of sodium ethoxide. nih.gov
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diols using Malonate Esters
| 5-Aminopyrazole Derivative | Malonate Ester | Product | Conditions | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | EtONa, reflux, 24 h | 89% | nih.gov |
| 5-Amino-3-(benzyloxy)methylpyrazole | Diethyl malonate | 2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol | EtONa, reflux, 24 h | 84% | nih.gov |
| 5-Aminopyrazole | Diethyl malonate | Pyrazolo[1,5-a]pyrimidine-5,7-dione | N/A | N/A | nih.gov |
A broad range of pyrazolo[1,5-a]pyrimidines can be accessed by expanding the choice of the 1,3-biselectrophile beyond malonate esters to other β-dicarbonyl compounds and β-ketonitriles. mdpi.com The reaction of 5-aminopyrazoles with asymmetrical β-dicarbonyl compounds or β-ketoesters often proceeds under acidic conditions (e.g., acetic acid or sulfuric acid) to yield the corresponding pyrazolo[1,5-a]pyrimidines. osi.lvresearchgate.net The nature of the substituents on the β-dicarbonyl compound determines the substitution pattern at the C5 and C7 positions of the heterocyclic product. researchgate.net For example, reacting an aminopyrazole with acetylacetone (B45752) yields a 5,7-dimethyl-substituted product, while using ethyl acetoacetate (B1235776) can result in a 5-methyl-7-hydroxy derivative. researchgate.netbeilstein-journals.org
β-Ketonitriles are also effective precursors. mdpi.com For instance, microwave-assisted synthesis using β-ketonitriles bearing a hydrazone functional group has been used to produce 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov Similarly, the reaction of 5-aminopyrazole derivatives with 3-oxo-2-phenyl propanenitrile leads to the formation of 7-aminopyrazolo[1,5-a]pyrimidines. mdpi.com
Table 2: Representative Syntheses using β-Dicarbonyls and β-Ketonitriles
| 5-Aminopyrazole | 1,3-Biselectrophile | Product | Conditions | Reference |
| Substituted 5-aminopyrazoles | 1,3-Diketones or β-ketoesters | Substituted pyrazolo[1,5-a]pyrimidines | H₂SO₄, AcOH | researchgate.net |
| 5-Amino-1H-pyrazoles | 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | MW, solvent-free | nih.gov |
| 5-Aminopyrazole derivatives | 3-Oxo-2-phenyl propanenitrile | 7-Aminopyrazolo[1,5-a]pyrimidines | N/A | mdpi.com |
Enaminones and α,β-unsaturated ketones serve as versatile 1,3-biselectrophilic synthons for constructing the pyrazolo[1,5-a]pyrimidine ring. nih.gov The reaction of aminopyrazoles with enaminones, often conducted in refluxing acetic acid or pyridine (B92270), is a common strategy. nih.govresearchgate.netmdpi.com The regioselectivity of the cyclization can be controlled by the reaction conditions and the structure of the enaminone. nih.gov For instance, in an acidic medium, the endocyclic imino group of the pyrazole can be activated for the initial nucleophilic attack. nih.gov
α,β-Unsaturated ketones, such as chalcones, are also employed. nih.gov A one-pot method has been developed where α,β-unsaturated ketones are generated in situ from saturated ketones via a radical process, which then undergo a [3+3] annulation with 3-aminopyrazoles. acs.org Another approach involves reacting 5-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters, which proceeds with high regioselectivity to yield pyrazolo[1,5-a]pyrimidines with an ester group at the 7-position. organic-chemistry.org This reaction is believed to proceed through an intermediate enaminone. organic-chemistry.org
Table 3: Syntheses using Enaminones and α,β-Unsaturated Ketones
| Aminopyrazole | 1,3-Biselectrophile Equivalent | Conditions | Product Type | Reference |
| 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile | Enaminones | Acetic acid, reflux | 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidines | mdpi.com |
| 3-Aminopyrazoles | Saturated ketones (in situ α,β-unsaturated ketone formation) | Cu(II)-catalyzed | Diversely substituted pyrazolo[1,5-a]pyrimidines | acs.org |
| N-Unsubstituted 5-aminopyrazoles | β,γ-Unsaturated γ-alkoxy-α-keto esters | Ethanol, reflux | 7-Ester-substituted pyrazolo[1,5-a]pyrimidines | organic-chemistry.org |
| Aminopyrazoles | Enaminones or Chalcones | K₂S₂O₈ | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, offer an efficient and atom-economical route to the pyrazolo[1,5-a]pyrimidine scaffold. rsc.orgnih.govmdpi.com These methods are advantageous as they minimize synthesis pathways and reduce waste. mdpi.com Several MCR strategies have been developed, often employing microwave irradiation to accelerate the reaction and improve yields. nih.gov
The strategic combination of aminopyrazoles, aldehydes, and a third component is a powerful MCR approach for generating pyrazolo[1,5-a]pyrimidines. While the specific three-component reaction involving aminopyrazoles, nitroalkenes, and aldehydes to form this scaffold is less commonly detailed, related MCRs highlight the principle. For example, a well-established MCR involves the reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, often under microwave conditions. nih.gov Another documented three-component synthesis involves the Rh(III)-catalyzed reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. nih.gov
A related MCR that uses precursors for the nitroalkene component involves the reaction of aldehydes and nitriles with an activated methylene (B1212753) group, like malononitrile, to form α,β-unsaturated cyano derivatives in situ. beilstein-journals.org These intermediates can then react with hydrazines in a one-pot, three-component fashion to produce aminopyrazoles, which are the building blocks for the target heterocycles. beilstein-journals.org The condensation of 5-aminopyrazoles with aldehydes and other CH-acids like pyruvic acid has also been studied, demonstrating the modularity of MCRs in accessing fused pyridine or pyrimidine systems. scilit.comdocumentsdelivered.com
Specific Synthetic Routes to this compound
The construction of the this compound scaffold is primarily accomplished through two distinct strategies, each offering unique advantages in terms of accessibility of starting materials and control over the final molecular architecture.
Direct Cyclization Approaches Involving Allylated Precursors
One of the most direct methods for the synthesis of the target compound involves the cyclocondensation of a suitable aminopyrazole with a C3-allylated dicarbonyl compound. A key precursor in this approach is diethyl 2-allylmalonate. The reaction sequence typically begins with the condensation of 1H-pyrazol-3-amine with diethyl 2-allylmalonate in the presence of a base, such as sodium ethoxide in ethanol. This is followed by acidification, which facilitates the cyclization and precipitation of the pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione intermediate. Subsequent treatment of this dione (B5365651) with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 6-allyl-5,7-dichloropyrazolo[1,5-a]pyrimidine. The final step involves the hydrolysis of the dichloro derivative to the desired this compound.
Sequential Functionalization Strategies on Pre-formed Pyrazolopyrimidine Cores
An alternative and highly versatile approach involves the construction of the pyrazolo[1,5-a]pyrimidine core prior to the introduction of the allyl group at the C6 position. This strategy allows for a modular synthesis, enabling the preparation of a variety of analogs.
The synthesis commences with the formation of the pyrazolo[1,5-a]pyrimidine-5,7-diol (B1460701) core. This is typically achieved by reacting 5-aminopyrazole with a simple dicarbonyl compound like diethyl malonate in the presence of a base such as sodium ethoxide, followed by heating. nih.gov The resulting diol is then subjected to a chlorination reaction, commonly using phosphorus oxychloride (POCl₃), to produce the more reactive 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) intermediate. nih.govvulcanchem.com
With the activated dichloro intermediate in hand, the allyl group can be introduced at the C6 position via modern cross-coupling reactions. The Suzuki-Miyaura coupling, utilizing allylboronic acid in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), is a well-established method for this transformation. vulcanchem.com Following the successful allylation, the chloro groups at positions 5 and 7 are hydrolyzed back to hydroxyl groups, typically by treatment with an aqueous base like sodium hydroxide, to yield the final product, this compound. vulcanchem.com
A representative multi-step synthesis of a related 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol derivative is outlined in the following scheme, which illustrates the core principles of this sequential functionalization strategy. nih.gov
Table 1: Representative Reaction Conditions for Sequential Functionalization
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core Formation | 5-Aminopyrazole, Diethyl Malonate, EtONa, Reflux | 89% | nih.gov |
| Chlorination | POCl₃, Reflux | 61% | nih.govvulcanchem.com |
| Allylation | Allylboronic acid, Pd(PPh₃)₄ | 70-85% | vulcanchem.com |
| Hydroxylation | NaOH/H₂O, Room Temperature | ~90% | vulcanchem.com |
Advanced Synthetic Techniques and Green Chemistry Protocols
In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in organic chemistry. The synthesis of pyrazolo[1,5-a]pyrimidines has benefited significantly from these advancements, with microwave-assisted synthesis, ultrasonic irradiation, and the use of solvent-free or aqueous reaction media emerging as powerful tools. vulcanchem.combyu.edursc.orgbldpharm.comresearchgate.net
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave irradiation has been widely adopted in the synthesis of pyrazolo[1,5-a]pyrimidines to dramatically reduce reaction times and often improve yields. byu.edubldpharm.comnih.govnih.gov This technique has been successfully applied to various steps in the synthesis of this heterocyclic system, including the initial cyclocondensation reactions. researchgate.netencyclopedia.pub For instance, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, a key step in forming the pyrazolo[1,5-a]pyrimidine core, can be completed in minutes under microwave heating, compared to several hours with conventional heating methods. researchgate.net Furthermore, microwave-assisted Suzuki-Miyaura cross-coupling reactions have been efficiently employed for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer byproducts. researchgate.net
Ultrasonic Irradiation for Sustainable Synthesis
Ultrasonic irradiation is another green chemistry technique that has been effectively utilized in the synthesis of pyrazolo[1,5-a]pyrimidines. vulcanchem.comrsc.orgbldpharm.comresearchgate.net The use of ultrasound can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov This method has been particularly successful in the cyclocondensation reactions to form the pyrazolo[1,5-a]pyrimidine ring system. nih.gov A notable advantage of ultrasonic-assisted synthesis is its ability to be carried out under milder conditions and often in more environmentally benign solvent systems, such as aqueous ethanol. vulcanchem.comnih.govresearchgate.net
Solvent-Free and Aqueous Media Approaches
The move towards more sustainable chemical processes has encouraged the development of solvent-free and aqueous media-based synthetic protocols for pyrazolo[1,5-a]pyrimidines. bldpharm.comresearchgate.net Solvent-free, or solid-state, reactions, often facilitated by microwave irradiation, offer significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. rsc.org These reactions can be highly efficient and generate minimal waste.
Similarly, conducting reactions in aqueous media is a cornerstone of green chemistry. nih.govresearchgate.net The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been successfully achieved in aqueous ethanol, often in conjunction with catalysts like potassium bisulfate (KHSO₄) and assisted by ultrasonic irradiation. vulcanchem.com These methods not only reduce the environmental impact but also often simplify the work-up and purification procedures.
Table 2: Comparison of Advanced Synthetic Techniques
| Technique | Key Advantages | Typical Application in Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, Improved yields, Cleaner reactions | Cyclocondensation, Cross-coupling reactions |
| Ultrasonic Irradiation | Enhanced reaction rates, Milder conditions, Use of green solvents | Cyclocondensation |
| Solvent-Free/Aqueous Media | Reduced environmental impact, Simplified work-up | Cyclocondensation, Multi-component reactions |
Catalytic Approaches (e.g., KHSO4, NaX Zeolite, Cu(II)-Catalysis)
Catalytic methods offer efficient and often environmentally benign routes to pyrazolo[1,5-a]pyrimidines. These approaches can enhance reaction rates, improve yields, and provide better control over selectivity compared to traditional methods.
Potassium Hydrogen Sulfate (B86663) (KHSO4):
Potassium hydrogen sulfate (KHSO4) has been utilized as an effective catalyst for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net Researchers have reported the synthesis of arylpyrazolopyrimidines by reacting aminopyrazoles with enaminones or enaminonitriles in a water/ethanol mixture under KHSO4 catalysis. researchgate.net A green synthetic approach for producing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives involves the reaction of aminopyrazoles with symmetric and non-symmetric alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), assisted by KHSO4 in aqueous media under ultrasonic irradiation. bme.hu This method is noted for its good yields and environmentally friendly conditions. bme.hu Another study describes a one-pot, three-component synthesis of dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones using KHSO4 under ultrasonic irradiation, which resulted in excellent yields and short reaction times. researchgate.net
NaX Zeolite:
NaX zeolite has emerged as a green and reusable catalyst for the synthesis of pyrazolopyrimidine derivatives. researchgate.netresearchgate.net An efficient and environmentally benign method reports the synthesis of pyrazolopyrimidine derivatives from 3-methyl-1-phenyl-5-pyrazolone and various carbonyl compounds in the presence of nano-NaX zeolite under solvent-free or reflux conditions. researchgate.netresearchgate.net This method is advantageous due to shorter reaction times, lower temperatures, and improved yields. researchgate.net The use of zeolites as solid acid catalysts offers operational simplicity, low cost, and easy recovery, aligning with the principles of green chemistry. researchgate.net
Cu(II)-Catalysis:
Copper(II)-catalyzed reactions provide a versatile route to functionalized pyrazolo[1,5-a]pyrimidines. A one-step synthesis has been developed involving the Cu(II)-catalyzed [3+3] annulation of saturated ketones with 3-aminopyrazoles. acs.orgthieme-connect.de This process involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by cyclization. acs.orgthieme-connect.de The reaction conditions are generally mild and tolerate a wide range of functional groups on both the ketone and aminopyrazole starting materials. acs.org Microwave-assisted copper-catalyzed synthesis has also been employed to create triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines, affording a diverse range of products in high yields and significantly reduced reaction times. nih.govnih.gov
Interactive Data Table: Catalytic Approaches to Pyrazolo[1,5-a]pyrimidines
| Catalyst | Reactants | Key Conditions | Product Type | Reference |
| KHSO4 | Aminopyrazoles, Enaminones/Enaminonitriles | Water/Ethanol | Arylpyrazolopyrimidines | researchgate.net |
| KHSO4 | Aminopyrazoles, Alkynes (e.g., DMAD) | Aqueous media, Ultrasonic irradiation | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | bme.hu |
| NaX Zeolite | 3-Methyl-1-phenyl-5-pyrazolone, Carbonyl compounds | Solvent-free or reflux | Pyrazolopyrimidine derivatives | researchgate.netresearchgate.net |
| Cu(II) | Saturated Ketones, 3-Aminopyrazoles | TEMPO, 120 °C | Functionalized pyrazolo[1,5-a]pyrimidines | acs.orgthieme-connect.de |
| Cu(II) | 7-O-propargylated pyrazolo[1,5-a]pyrimidines, 1-Azidoglycosides | Microwave irradiation | Triazole-linked glycohybrids | nih.govnih.gov |
Regioselectivity and Stereoselectivity in Synthesis
Controlling the regioselectivity and stereoselectivity during the synthesis of pyrazolo[1,5-a]pyrimidines is crucial for accessing specific isomers with desired biological activities. The substitution pattern on the final molecule is highly dependent on the reaction conditions and the nature of the starting materials. rsc.org
Factors Influencing Product Regioselectivity in Cyclization Reactions
The regioselectivity of the cyclization reaction to form the pyrazolo[1,5-a]pyrimidine ring system is a critical aspect of the synthesis. The reaction between 3-substituted-5-amino-1H-pyrazoles and β-dicarbonyl compounds can lead to different regioisomers depending on the reaction conditions and the substituents on the reactants. nih.gov
Several factors influence the regiochemical outcome of the cyclization:
Nature of the β-Dicarbonyl Compound: The choice of the β-dicarbonyl compound is a key determinant of regioselectivity. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov
Reaction Conditions: Microwave irradiation has been shown to be a powerful tool for controlling regioselectivity. nih.gov In the synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines from isoflavones and 3-aminopyrazole (B16455), microwave irradiation favored the formation of the 5,6-diaryl isomers, while conventional heating led to the 6,7-diaryl isomers. nih.gov
Electronic Properties of Reactants: The electronic properties of the substituents on both the aminopyrazole and the reaction partner can direct the cyclization to a specific position. For example, in palladium-catalyzed cross-coupling reactions, the use of π-deficient aryl bromides as electrophilic partners results in the formation of 3-aryl derivatives. nih.gov
Catalyst: The choice of catalyst can significantly influence the reaction pathway. Acid or base catalysts are commonly used to facilitate the condensation and cyclization, and their nature can affect which nucleophilic site of the aminopyrazole reacts preferentially. nih.gov
A study on the reaction of 1,2-allenic ketones with aminopyrazoles demonstrated excellent regioselectivity, which was rationalized using density functional theory (DFT) calculations. rsc.org Furthermore, an electrochemical method for the C(sp2)-H selenylation of pyrazolo[1,5-a]pyrimidines has been developed that achieves regioselective functionalization at the C3 position. chemrxiv.org
Control of Stereoisomer Formation in Pyrazolopyrimidine Derivatives
While the core pyrazolo[1,5-a]pyrimidine ring system is planar, the introduction of stereocenters in the substituents necessitates control over stereoisomer formation. Information specifically on the stereocontrol for this compound is limited; however, principles from related fused pyrimidine systems can be extrapolated.
The stereochemistry of substituents can be controlled through various synthetic strategies:
Use of Chiral Starting Materials: Employing enantiomerically pure starting materials is a common strategy to introduce stereocenters with a defined configuration. For instance, in the synthesis of triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines, the stereochemistry of the final products was dictated by the use of specific 1-azidoglycosides with diverse stereochemistry. nih.govnih.gov
Stereoselective Reactions: The development of stereoselective reactions is crucial for controlling the formation of stereoisomers. For example, in the synthesis of piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans, a related oxygen-heterocycle, regioselective and stereocontrolled synthesis was achieved through cascade approaches like bromoetherification. rsc.org
Diastereoselective Cyclizations: In reactions that form cyclic structures with multiple stereocenters, controlling the diastereoselectivity is important. The relative stereochemistry of the newly formed stereocenters can often be influenced by the reaction conditions, the catalyst, and the existing stereocenters in the molecule.
Advanced Spectroscopic and Crystallographic Elucidation of Pyrazolo 1,5 a Pyrimidine 5,7 Diol Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentresearchgate.netbyu.edumdpi.comresearchgate.net
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. A suite of one-dimensional and two-dimensional NMR experiments provides comprehensive information about the carbon skeleton, proton environments, connectivity, and stereochemistry.
¹H and ¹³C NMR spectra provide the fundamental information for identifying the core structure and the nature of its substituents. For the pyrazolo[1,5-a]pyrimidine nucleus, the chemical shifts of the ring protons and carbons are well-documented. chemicalbook.comnih.gov
In the ¹H NMR spectrum, the protons of the pyrazole (B372694) ring (H-2 and H-3) and the pyrimidine (B1678525) ring (H-5 and H-7, when unsubstituted) show characteristic chemical shifts. For the parent pyrazolo[1,5-a]pyrimidine, H-2, H-3, H-5, H-6, and H-7 are typically observed in the aromatic region of the spectrum. nih.gov For 6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol, the signal for H-6 would be absent due to the allyl substitution. The allyl group itself would produce characteristic signals for its vinyl (–CH=CH₂) and methylene (B1212753) (–CH₂–) protons.
In the ¹³C NMR spectrum, the carbon atoms of the fused rings resonate at distinct chemical shifts, allowing for their individual assignment. The chemical shifts are influenced by the electronic effects of the nitrogen atoms and any substituents. chemicalbook.com The presence of the diol groups at C-5 and C-7, or their keto-enol tautomeric forms, would significantly impact the chemical shifts of these carbons, typically shifting them upfield compared to their unsubstituted aromatic counterparts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Pyrazolo[1,5-a]pyrimidine Core Note: This table is based on data for the parent compound and various derivatives. Actual shifts for this compound may vary.
| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~8.1-8.5 | ~135-140 |
| H-3 | ~6.7-7.0 | ~95-100 |
| C-3a | - | ~145-150 |
| N-4 | - | - |
| H-5 | ~8.8-9.2 | ~150-155 |
| H-6 | ~7.0-7.3 | ~105-110 |
| H-7 | ~8.6-9.0 | ~155-160 |
| Allyl-CH₂ | Variable | Variable |
| Allyl-CH | Variable | Variable |
| Allyl-CH₂ | Variable | Variable |
Data compiled from representative literature. chemicalbook.comnih.gov
Two-dimensional NMR experiments are indispensable for confirming the structural framework by establishing through-bond correlations.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between H-2 and H-3 of the pyrazole ring and reveal the spin system within the allyl substituent (–CH₂–CH=CH₂).
HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons to their directly attached carbons. It is used to assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for connecting substituents to the core structure and for assigning quaternary carbons. For instance, a key HMBC correlation would be observed between the methylene protons of the allyl group and the C-6 carbon of the pyrimidine ring, unambiguously confirming the position of substitution. researchgate.net Similarly, correlations from H-2 and H-3 to the bridgehead carbon C-3a help to solidify the core structure assignment.
NOESY experiments detect through-space interactions between protons that are in close proximity, providing critical information about the three-dimensional structure and stereochemistry of a molecule.
While this compound is aromatic, related studies on the reduction of the pyrimidine ring in 5,7-disubstituted pyrazolo[1,5-a]pyrimidines demonstrate the power of NOESY. Reduction of the C5-N4 and C6-C7 double bonds can lead to the formation of tetrahydropyrazolopyrimidine stereoisomers, designated as syn or anti depending on the relative orientation of the substituents at C-5 and C-7. NOESY is the definitive technique for this assignment. The presence of a NOE cross-peak between the protons H-5 and H-7 indicates their spatial proximity, which is only possible in the syn (cis) isomer. The absence of this cross-peak, coupled with other data, would suggest an anti (trans) configuration. This methodology is the first reported confirmation of anti-configured isomers in the reduction of this scaffold.
Advanced applications of NOESY allow for the quantification of interproton distances. For conformationally stable molecules, the intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons. Recent studies on conformationally stable syn-isomers of reduced pyrazolo[1,5-a]pyrimidines have successfully registered and quantified long-range dipole-dipole interactions corresponding to distances greater than 6 Å. This capability is crucial for building high-resolution 3D models of these molecules in solution.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity and Stereochemical Assignment
Vibrational Spectroscopy (FT-IR) for Functional Group Identificationresearchgate.netbyu.edu
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |
| N-H (tautomer) | 3100-3500 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (allyl, sp²) | 3050-3150 | Stretching |
| C-H (allyl, sp³) | 2850-3000 | Stretching |
| C=O (keto tautomer) | 1650-1750 | Stretching |
| C=N, C=C (ring) | 1450-1650 | Stretching |
| C=C (allyl) | 1620-1680 | Stretching |
Note: The presence and position of O-H, N-H, and C=O bands will be highly dependent on the predominant tautomeric form and hydrogen bonding.
The combination of these spectroscopic techniques provides a comprehensive and unambiguous elucidation of the structure of this compound and its derivatives, confirming atomic connectivity, functional groups, and stereochemical details.
X-ray Crystallography for Precise Molecular Geometry
X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. For pyrazolo[1,5-a]pyrimidine derivatives, this technique is particularly valuable, as these compounds exhibit a propensity to form crystals with significant conformational and supramolecular characteristics. nih.gov While a specific crystal structure for this compound is not widely published, extensive studies on analogous compounds provide a robust framework for understanding its likely solid-state features. researchgate.net
A critical aspect of the pyrazolo[1,5-a]pyrimidine-5,7-diol (B1460701) scaffold is its capacity for tautomerism. The molecule can theoretically exist in several forms, including the di-hydroxy form (diol), two distinct keto-enol forms (7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one and 5-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one), and a di-keto form. nih.gov X-ray diffraction analysis is the only method that can definitively identify which tautomer or combination of tautomers is present in the crystalline state.
In the solid state, these tautomeric forms are stabilized and organized by extensive hydrogen bonding networks. Analysis of related crystal structures reveals common hydrogen bonding motifs. researchgate.net
Intramolecular Hydrogen Bonds: It is common for pyrazolo[1,5-a]pyrimidine derivatives with hydroxyl groups adjacent to carbonyl or nitrogen atoms to form strong intramolecular hydrogen bonds. For instance, an O—H⋯O interaction can create a stable six-membered ring, known as an S(6) motif, which significantly influences the planarity and electronic properties of the molecule. researchgate.net
| Potential Interaction | Atoms Involved | Typical Motif | Significance |
| Intramolecular H-Bond | O-H···O or O-H···N | S(6) ring | Stabilizes planar conformation, influences tautomeric equilibrium. |
| Intermolecular H-Bond | O-H···N (pyrimidine) | Dimer, Chain, Sheet | Governs crystal packing and macroscopic properties. |
| Intermolecular H-Bond | O-H···O (hydroxyl) | Dimer, Chain, Sheet | Extends supramolecular assembly in the crystal lattice. |
This interactive table summarizes potential hydrogen bonding based on studies of analogous compounds.
The solid-state conformation of this compound is determined by the interplay of intramolecular forces and intermolecular packing effects.
Ring System Planarity: The fused pyrazolo[1,5-a]pyrimidine ring system is expected to be essentially planar, a characteristic feature observed in numerous crystallographic studies of this heterocyclic family. researchgate.net This planarity facilitates efficient crystal packing through stacking interactions.
Allyl Group Orientation: The allyl substituent at the C6 position introduces conformational flexibility due to rotation around its single bonds. In the solid state, the allyl group will adopt a specific, low-energy conformation to minimize steric clashes with the adjacent hydroxyl or carbonyl group at C5 and to optimize intermolecular contacts within the crystal lattice. Its orientation is a critical factor in defining the local molecular environment.
Crystal Packing and π–π Interactions: The planar aromatic nature of the pyrazolo[1,5-a]pyrimidine core strongly favors π–π stacking interactions between adjacent molecules. researchgate.net These interactions, where the electron-rich pyrazole ring of one molecule aligns with the more electron-deficient pyrimidine ring of another, are a dominant force in the crystal packing of these systems, contributing significantly to the stability of the crystal lattice.
Mass Spectrometry (MS) for Molecular Formula Confirmation
The molecular formula of this compound is C₉H₉N₃O₂, corresponding to a monoisotopic mass of 191.0695 Da. In typical mass spectrometric analysis using soft ionization techniques like Electrospray Ionization (ESI), the compound is most often observed as a protonated molecular ion, [M+H]⁺. This ion is formed by the addition of a proton to one of the basic sites on the molecule, such as a nitrogen atom of the pyrimidine ring.
High-Resolution Mass Spectrometry (HRMS) provides an even greater level of confidence. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish the empirical formula of the target compound from other possibilities with the same nominal mass. The experimentally measured mass for the [M+H]⁺ ion would be expected to align with the calculated value of 192.0773 Da within a very narrow tolerance (typically < 5 ppm), thus confirming the elemental composition. researchgate.net
| Parameter | Value | Description |
| Molecular Formula | C₉H₉N₃O₂ | The elemental composition of the compound. |
| Monoisotopic Mass | 191.0695 Da | The exact mass calculated using the most abundant isotopes. |
| Expected Ion (ESI+) | [M+H]⁺ | The protonated molecular ion commonly observed in ESI-MS. |
| Expected m/z (HRMS) | 192.0773 | The calculated mass-to-charge ratio for the protonated ion. |
This interactive table details the expected mass spectrometry data for this compound.
Computational and Theoretical Investigations of 6 Allylpyrazolo 1,5 a Pyrimidine 5,7 Diol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netjournalijar.com For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, DFT calculations provide insights into their molecular geometry, electronic properties, and reactivity descriptors. researchgate.net The fused, rigid, and planar N-heterocyclic system of the pyrazolo[1,5-a]pyrimidine core is amenable to these computational analyses. nih.govmdpi.com
Theoretical studies on related pyrazolo[1,5-a]pyrimidine systems have demonstrated that substituents on the fused ring system significantly influence the electronic properties of the molecule. rsc.orgrsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution across the scaffold, which in turn affects the molecule's reactivity and photophysical properties. rsc.orgrsc.org In the case of 6-allylpyrazolo[1,5-a]pyrimidine-5,7-diol, the allyl group at position 6 and the hydroxyl groups at positions 5 and 7 are expected to modulate its electronic characteristics.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy and localization of these orbitals can predict a molecule's reactivity and the regioselectivity of its reactions. youtube.com
For pyrazolo[1,5-a]pyrimidine derivatives, FMO analysis can elucidate their behavior in various chemical transformations. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. journalijar.com In the context of this compound, the HOMO is likely to be localized on the electron-rich pyrimidine (B1678525) and pyrazole (B372694) rings, as well as the oxygen atoms of the diol, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed across the heterocyclic system, indicating potential sites for nucleophilic attack. The precise distribution of these orbitals, which can be mapped using DFT calculations, would allow for the prediction of the most probable pathways for reactions such as alkylation, halogenation, or coupling reactions, which are common for this scaffold. rsc.org
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests greater nucleophilicity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests greater electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a reliable tool for predicting NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.govnih.govrsc.org This computational approach is valuable for the structural elucidation of complex molecules, including pyrazolo[1,5-a]pyrimidine derivatives. nih.govmdpi.comrsc.org By comparing the calculated chemical shifts with experimental data, the correct structural assignment can be confirmed, which is particularly useful for distinguishing between isomers. rsc.orgresearchgate.net
For this compound, DFT-based NMR predictions can aid in the unambiguous assignment of its proton and carbon signals. This is especially important given the potential for tautomerism in the diol moiety. The calculated chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the allyl and hydroxyl substituents. Studies on related pyrazolo[1,5-a]pyrimidines have shown good agreement between predicted and experimental NMR data, supporting the utility of this method for structural verification. nih.govresearchgate.net
| Nucleus | Predicted Chemical Shift (ppm) - Example Range | Factors Influencing the Shift |
| ¹H (Allyl CH₂) | Data not available | Proximity to the pyrimidine ring and the double bond. |
| ¹H (Allyl CH) | Data not available | Electronic effects of the vinyl group. |
| ¹H (Aromatic) | Data not available | Electron density of the pyrazole and pyrimidine rings. |
| ¹³C (C5/C7) | Data not available | Shielding/deshielding effects of the hydroxyl groups. |
| ¹³C (C6) | Data not available | Inductive and steric effects of the allyl group. |
| ¹³C (Aromatic) | Data not available | Overall electronic structure of the heterocyclic core. |
Note: The table presents a hypothetical range as specific DFT predictions for this exact compound are not publicly available. The values would be determined through specific GIAO-DFT calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. mdpi.com These methods are widely employed in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level. ekb.egjohnshopkins.edu For the pyrazolo[1,5-a]pyrimidine scaffold, these simulations have been instrumental in elucidating their binding to various therapeutic targets, including protein kinases. mdpi.comnih.govnih.gov
Molecular docking studies on various pyrazolo[1,5-a]pyrimidine derivatives have revealed common binding patterns within the active sites of protein kinases. nih.gov These compounds often act as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the kinase domain. nih.govnih.gov For this compound, the hydroxyl groups at positions 5 and 7, along with the nitrogen atoms in the heterocyclic core, are potential hydrogen bond donors and acceptors that could facilitate key interactions with the amino acid residues in a target's active site. researchgate.net
The allyl group at position 6 can engage in hydrophobic or van der Waals interactions with nonpolar residues, further stabilizing the ligand-protein complex. Docking simulations would allow for the visualization of the preferred binding orientation of this compound within a specific target, highlighting the crucial intermolecular contacts that contribute to its binding affinity. nih.gov
Beyond competitive inhibition at the ATP-binding site, pyrazolo[1,5-a]pyrimidine derivatives have also been identified as allosteric modulators of certain proteins. nih.govpharmaceutical-technology.comcjph.com.cn Allosteric modulators bind to a site distinct from the active site, inducing a conformational change in the protein that alters its activity. cjph.com.cn This can offer advantages in terms of selectivity and reduced off-target effects. cjph.com.cn
Molecular dynamics simulations can provide valuable insights into the conformational adaptability of both the ligand and the target upon binding. nih.gov For this compound, MD simulations could explore its ability to bind to potential allosteric sites and analyze the resulting conformational changes in the target protein. The flexibility of the allyl group may allow the molecule to adapt to the shape and dynamics of an allosteric pocket.
Conformational Analysis and Molecular Dynamics of Derivatized Pyrazolo[1,5-a]pyrimidine-5,7-diols
Computational studies on substituted pyrazolo[1,5-a]pyrimidines have highlighted the importance of conformational flexibility for their interaction with biological targets. nih.gov For instance, the reduction of the pyrimidine ring in related systems leads to different stereoisomers with distinct conformational labilities, as confirmed by both calculations and NMR experiments. mdpi.com Molecular dynamics simulations of this compound and its derivatives in a simulated physiological environment can reveal the preferred conformations and the dynamic behavior of the molecule, providing a deeper understanding of its structure-activity relationships.
Investigation of Structural Lability and Conformational Transitions
Computational analyses, such as those used in field-based affinity optimization, have been instrumental in understanding the structural flexibility of molecules derived from this compound. The core scaffold, an azabicyclohexane, exhibits notable malleability. This flexibility allows the molecule to adopt various conformations, which is a key factor in its interaction with biological targets.
The conformational landscape of these compounds is explored through molecular docking studies. By examining different core scaffolds, researchers can gain insights into optimization strategies. For instance, the azabicyclohexane scaffold has been shown to have a pronounced effect on the conformation of its target, the HIV-1 envelope (Env) protein complex. This highlights the importance of the scaffold's inherent flexibility in achieving potent biological activity.
Relationship between Conformation and Biological Recognition
The specific conformation adopted by a molecule is directly linked to its ability to be recognized by and bind to a biological target. In the context of HIV-1 entry inhibitors derived from this compound, the interaction with the Env protein is paramount. The malleability and metastability of the Env protein complex itself mean that an inhibitor's ability to adapt its conformation can be a significant advantage.
Computational studies help to elucidate how different scaffolds and substitutions on the pyrazolopyrimidine core influence the molecule's preferred three-dimensional shape. This, in turn, affects its affinity for the target protein. By understanding this relationship, medicinal chemists can design new inhibitors that are pre-organized to adopt a bioactive conformation or that possess the optimal level of flexibility to bind effectively to the dynamic Env protein. The insights from these computational approaches have broad implications for the future design of HIV-1 entry inhibitors that capitalize on these dynamic interactions.
Quantum-Chemical Calculations for Reaction Mechanism Elucidation
Quantum-chemical calculations are powerful tools for investigating the intricate details of chemical reactions at the molecular level. These calculations can provide a deep understanding of reaction pathways, transition states, and the factors that control reaction outcomes.
Explaining Oxidative Degradation and Aromatization Processes
While specific quantum-chemical studies on the oxidative degradation and aromatization of this compound itself are not detailed in the provided context, the principles of such investigations are well-established. These calculations would typically involve modeling the reaction of the pyrazolopyrimidine core with an oxidizing agent.
By calculating the energies of reactants, intermediates, and products, as well as the activation energies of the transition states connecting them, a detailed reaction mechanism can be constructed. For instance, such calculations could reveal the most likely sites of initial oxidation on the molecule and the subsequent steps leading to either degradation of the heterocyclic system or its aromatization. This level of mechanistic detail is crucial for predicting the stability of the compound and for designing derivatives with enhanced stability or specific reactivity profiles.
Chemical Transformations and Functionalization of 6 Allylpyrazolo 1,5 a Pyrimidine 5,7 Diol
Modification of the Allyl Moiety
The allyl group (–CH₂–CH=CH₂) at the C-6 position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of new functional groups and extension of the carbon skeleton without altering the core heterocyclic structure. These modifications primarily target the carbon-carbon double bond.
The double bond of the allyl group is susceptible to electrophilic addition reactions. While specific studies on 6-allylpyrazolo[1,5-a]pyrimidine-5,7-diol are not detailed in the available literature, standard organic chemistry principles suggest that it would undergo reactions typical for an alkene. This includes hydrohalogenation (with H-X), hydration (with H₂O/H⁺), and halogenation (with X₂), leading to the corresponding saturated and functionalized propyl side chains. The regioselectivity of these additions would be expected to follow Markovnikov's rule where applicable.
The allyl group can be readily oxidized or reduced to introduce different functionalities. Oxidation reactions can yield a variety of products depending on the reagents and conditions used. For instance, epoxidation followed by hydrolysis would yield a diol on the side chain. Oxidative cleavage of the double bond, using reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), would result in the formation of an aldehyde or a carboxylic acid at the C-6 position.
Conversely, reduction of the allyl group to a propyl group can be achieved through catalytic hydrogenation. This transformation is useful for removing the reactive double bond if further modifications at other positions are desired without interference from the allyl moiety.
Functionalization of the Pyrazolopyrimidine Coreresearchgate.netnih.gov
The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is a privileged scaffold in medicinal chemistry, and its functionalization has been extensively studied. nih.govnih.gov These reactions typically involve initial halogenation of the ring followed by transition metal-catalyzed cross-coupling reactions to introduce a diverse array of substituents. researchgate.netnih.gov For this compound, the most accessible positions for electrophilic substitution are C-3 and, to a lesser extent, C-2, given that positions 5, 6, and 7 are already substituted.
Halogenated pyrazolo[1,5-a]pyrimidines are key intermediates for building molecular complexity. nih.govrsc.org An efficient and mild approach for the regioselective C-3 halogenation of pyrazolo[1,5-a]pyrimidines employs potassium halide salts and a hypervalent iodine(III) reagent in an aqueous medium at room temperature. rsc.org Other methods involve the use of N-halosuccinimides (NXS). researchgate.net The introduction of a halogen atom, typically bromine or iodine, at the C-3 position creates a reactive site for subsequent palladium-catalyzed cross-coupling reactions. nih.govrsc.org It should be noted that the acidic hydroxyl groups at C-5 and C-7 might require protection prior to some coupling reactions to prevent interference with basic reagents.
Once halogenated, the pyrazolopyrimidine core can undergo various palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds.
The Sonogashira coupling reaction is used to introduce alkynyl groups by coupling a terminal alkyne with the halogenated pyrazolopyrimidine. nih.govnih.gov This reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine. This method allows for the synthesis of a wide range of C-3 alkynyl-substituted pyrazolo[1,5-a]pyrimidines. rsc.org
The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds, involving the reaction of a halogenated pyrazolopyrimidine with an aryl or vinyl boronic acid or its ester. nih.govrsc.org This reaction has been successfully applied to synthesize 3-aryl- and 5-aryl-pyrazolo[1,5-a]pyrimidines. nih.govrsc.org A variety of palladium catalysts and ligands have been developed to improve reaction efficiency and substrate scope, with modern systems like XPhosPdG2/XPhos being effective in preventing side reactions such as debromination. rsc.orgrsc.org
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with a halogenated pyrazolopyrimidine. wikipedia.org This reaction is crucial for introducing diverse nitrogen-containing substituents. nih.gov It has been successfully used to synthesize various amino-substituted pyrazolo[1,5-a]pyrimidines, including the reaction of 5-chloro-pyrazolo[1,5-a]pyrimidines with benzimidazoles under microwave irradiation. nih.govmdpi.com
| Coupling Reaction | Substrates | Catalyst System | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one + Arylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | 1,4-Dioxane | Microwave, 110°C | nih.govrsc.org |
| Suzuki-Miyaura | 3-Iodo-pyrazolo[1,5-a]pyrimidine + Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100°C, 12h | nih.gov |
| Sonogashira | 3-Iodo-pyrazolo[1,5-a]pyrimidine + Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux, 12h | nih.gov |
| Sonogashira | 2,6-Dibromopyrazolo[1,5-a]pyrimidine + Terminal alkyne | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80°C | rsc.org |
| Buchwald-Hartwig | 5-Chloro-pyrazolo[1,5-a]pyrimidine + Benzimidazole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | Microwave, 140°C, 30 min | nih.gov |
| Buchwald-Hartwig | 2,6-Dibromopyrazolo[1,5-a]pyrimidine + Arylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100°C | rsc.org |
Nucleophilic Aromatic Substitution at C-5 and C-7 Positions
Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing a wide range of functional groups onto the pyrazolo[1,5-a]pyrimidine core. nih.gov This type of reaction is particularly effective on electron-poor aromatic systems, and the nitrogen atoms in the pyrimidine (B1678525) ring facilitate this reactivity. wikipedia.orgmasterorganicchemistry.com
The hydroxyl groups at the C-5 and C-7 positions of the parent diol are poor leaving groups for direct SNAr reactions. Therefore, a common and necessary first step is their conversion into more effective leaving groups, typically halogens. This is often achieved by treating the diol with a halogenating agent like phosphorus oxychloride (POCl₃) to yield the corresponding 5,7-dichloro-6-allylpyrazolo[1,5-a]pyrimidine . vulcanchem.com
This di-halogenated intermediate is highly activated towards nucleophilic attack. The substitution reactions can proceed sequentially, and selectivity for the C-7 or C-5 position can sometimes be controlled by reaction conditions, although mixtures are common. A variety of nucleophiles, including primary and secondary amines, thiols, and alkoxides, can be used to displace the chloride ions. nih.gov The reaction with amines is particularly significant as it allows for the introduction of diverse side chains that can modulate the molecule's biological activity and physicochemical properties. mdpi.comnih.gov For instance, the reaction of the dichloro-intermediate with amines like piperidine (B6355638) or pyrrolidine (B122466) would yield the corresponding 5,7-diamino-substituted derivatives. washington.edu
The general mechanism involves the addition of the nucleophile to the electron-deficient pyrimidine ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the halide ion to restore aromaticity. nih.gov
| Intermediate | Nucleophile | Potential Product | Reference |
|---|---|---|---|
| 5,7-dichloro-6-allylpyrazolo[1,5-a]pyrimidine | Primary Amines (e.g., R-NH₂) | 5,7-bis(alkylamino)-6-allylpyrazolo[1,5-a]pyrimidine | nih.govyoutube.com |
| 5,7-dichloro-6-allylpyrazolo[1,5-a]pyrimidine | Secondary Amines (e.g., Piperidine) | 5,7-di(piperidin-1-yl)-6-allylpyrazolo[1,5-a]pyrimidine | washington.edu |
| 5,7-dichloro-6-allylpyrazolo[1,5-a]pyrimidine | Alkoxides (e.g., NaOMe) | 5,7-dimethoxy-6-allylpyrazolo[1,5-a]pyrimidine | masterorganicchemistry.com |
| 5,7-dichloro-6-allylpyrazolo[1,5-a]pyrimidine | Thiols (e.g., R-SH) | 5,7-bis(alkylthio)-6-allylpyrazolo[1,5-a]pyrimidine | nih.gov |
Reduction of the Pyrimidine Ring (Dearomatization)
Reduction of the pyrazolo[1,5-a]pyrimidine system offers a pathway to saturated heterocyclic scaffolds, creating three-dimensional structures that are of great interest in drug discovery. The dearomatization of the pyrimidine ring is preferentially achieved over the pyrazole (B372694) ring when using complex metal hydrides. nih.govmdpi.com
The reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, such as the 6-allyl-5,7-diol or its derivatives, leads to the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives. nih.gov This process introduces two new stereocenters at the C-5 and C-7 positions. Consequently, two diastereomeric pairs of enantiomers can be formed: a syn-isomer (where the substituents at C-5 and C-7 are on the same face of the ring) and an anti-isomer (where they are on opposite faces). nih.govmdpi.com Research on the reduction of model 5,7-dimethylpyrazolo[1,5-a]pyrimidines has shown that the formation of these stereoisomers can be achieved, although often with a preference for the syn-isomer. nih.gov
The choice of reducing agent and the specific reaction conditions play a crucial role in the stereochemical outcome of the dearomatization. mdpi.com Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a commonly used reagent for this transformation. researchgate.net The nature of the alcohol and the presence of additives can influence the ratio of syn- to anti-isomers. For example, the reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate with sodium borohydride in methanol, catalyzed by sodium methoxide, yields a complex mixture of products, including both syn- and anti-configured tetrahydropyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net The syn-isomers are reported to have a conformationally stable bicyclic core, while the anti-isomers are more conformationally labile, which could have significant implications for their interaction with biological targets. nih.gov
| Reducing Agent | Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Sodium Methoxide | Formation of both syn- and anti-isomers, ratio is condition-dependent. | mdpi.comresearchgate.net |
| Sodium Borohydride (NaBH₄) | Ethanol (B145695), Sodium Ethoxide | Formation of both syn- and anti-isomers, potentially different ratio than in methanol. | researchgate.net |
Acylation and Other Post-Synthetic Modifications
The hydroxyl groups at C-5 and C-7 can undergo acylation reactions, such as acetylation or benzoylation, by reacting with the corresponding acyl chlorides or anhydrides under basic conditions. This modification converts the hydroxyl groups into esters, which can alter the compound's solubility, stability, and serve as prodrugs.
Beyond acylation, a vast array of other post-synthetic modifications can be performed on the pyrazolo[1,5-a]pyrimidine scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. rsc.org For instance, if a halogen atom is present on the ring (e.g., at the C-3 position), it can be coupled with various boronic acids, alkenes, or terminal alkynes to introduce new substituents. vulcanchem.comrsc.org
Cycloaddition Reactions Involving the Allyl Group or Pyrazolopyrimidine Core
Cycloaddition reactions provide an efficient way to construct new ring systems, adding molecular complexity in a single step. Both the pyrazolopyrimidine core and the C-6 allyl group of the title compound can participate in such reactions. bldpharm.com
The fused pyrazolo[1,5-a]pyrimidine system itself can potentially act as a diene or a dienophile in [4+2] cycloaddition reactions, although this is less common. nih.gov More frequently, the core is constructed via a cycloaddition process. nih.govmdpi.com
The allyl group at the C-6 position is a more accessible handle for cycloaddition reactions. It can readily participate as a 2π component in several important transformations:
Diels-Alder Reaction: The allyl group can act as a dienophile, reacting with a conjugated diene to form a new six-membered ring. The reactivity of the allyl group can be enhanced if it is part of a cationic species.
1,3-Dipolar Cycloaddition: The allyl group can also serve as a dipolarophile, reacting with 1,3-dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings. This is a powerful method for introducing further heterocyclic motifs into the molecule.
| Reaction Type | Reacting Moiety | Reaction Partner (Example) | Resulting Structure | Reference |
|---|---|---|---|---|
| Diels-Alder [4+2] Cycloaddition | Allyl Group (Dienophile) | Conjugated Diene (e.g., Butadiene) | Cyclohexene ring fused to C-6 | |
| 1,3-Dipolar Cycloaddition | Allyl Group (Dipolarophile) | Azide (e.g., Phenyl Azide) | Triazoline ring attached at C-6 | mdpi.com |
| 1,3-Dipolar Cycloaddition | Allyl Group (Dipolarophile) | Nitrone | Isoxazolidine ring attached at C-6 | nih.gov |
Mechanistic Biological Studies of Pyrazolo 1,5 a Pyrimidine 5,7 Diol Derivatives
Enzyme Inhibition Mechanisms and Target Identification
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been identified as inhibitors of a diverse range of enzymes, achieved through targeted structural modifications. This framework is particularly effective in designing inhibitors for enzymes like protein kinases, dehydrogenases, and glucosidases.
Protein Kinase Inhibition: Kinase Selectivity and ATP-Competitive/Allosteric Binding
Pyrazolo[1,5-a]pyrimidines have garnered significant attention as potent protein kinase inhibitors (PKIs). nih.gov Their structure is adept at mimicking ATP, enabling them to interact with the ATP-binding pocket of various kinases. nih.gov This interaction often leads to ATP-competitive inhibition, where the compound directly competes with ATP for binding to the enzyme's active site, thereby blocking the phosphorylation of downstream substrates. nih.govacs.org The ability to form strong hydrogen bonds with the kinase hinge region is a key feature of this scaffold. biorxiv.org
The chemical tractability of the pyrazolo[1,5-a]pyrimidine core allows for the development of compounds with high selectivity for specific kinases, which is a critical factor in minimizing off-target effects. nih.govbiorxiv.org While most derivatives function as ATP-competitive inhibitors, instances of allosteric inhibition have also been noted. nih.gov
Specificity Towards Kinases (e.g., CK2, EGFR, B-Raf, MEK, Pim-1, PI3Kδ, RIPK1)
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors with high selectivity and potency against a range of specific protein kinases.
Casein Kinase 2 (CK2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly potent and selective inhibitors of CK2, a kinase implicated in cancer. biorxiv.org Through modifications, including macrocyclization, researchers have created compounds with exclusive selectivity for CK2, which serve as valuable tool compounds for studying the kinase's biological functions. biorxiv.org
EGFR, B-Raf, and MEK: Derivatives targeting Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK have shown promise in cancer therapy. nih.gov The inhibitory effects on B-Raf and MEK are particularly relevant in the context of melanoma. nih.govrsc.org
Pim-1 Kinase: The pyrazolo[1,5-a]pyrimidine framework is a recognized scaffold for developing inhibitors of Pim kinases, which are crucial in cell survival and proliferation pathways. nih.govresearchgate.net Structure-activity relationship (SAR) studies have guided the synthesis of potent, pan-Pim inhibitors based on this core structure. nih.gov Selected compounds have demonstrated the ability to suppress the phosphorylation of downstream targets in cell-based assays. researchgate.net
Phosphoinositide 3-kinase δ (PI3Kδ): The pyrazolo[1,5-a]pyrimidine core has been the focus for creating selective inhibitors of PI3Kδ, an enzyme highly expressed in immune cells and a key target for inflammatory and autoimmune diseases. nih.govmdpi.com Researchers have successfully designed and synthesized libraries of these inhibitors with IC50 values in the low nanomolar range and high selectivity against the PI3Kδ isoform. nih.govmdpi.com For instance, the compound CPL302253 emerged as a potent inhibitor with an IC50 of 2.8 nM. nih.gov
Receptor-Interacting Protein Kinase 1 (RIPK1): There is limited specific information in the available literature detailing the inhibition of RIPK1 by pyrazolo[1,5-a]pyrimidine derivatives.
| Kinase Target | Derivative Type | Reported Potency (IC50/Ki) | Reference |
|---|---|---|---|
| PI3Kδ | 5-indole-pyrazolo[1,5-a]pyrimidine | 2.8 nM (CPL302253) | nih.gov |
| CK2 | Macrocyclic pyrazolo[1,5-a]pyrimidine | Potent and selective | biorxiv.org |
| Pim-1 | Pyrazolo[1,5-a]pyrimidine derivatives | Submicromolar potency | researchgate.net |
| TRKA | 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine | 0.4 nM - 2.3 nM | nih.gov |
| CDK2 | Pyrazolo[1,5-a]pyrimidine derivative (BS-194) | 3 nM | ox.ac.uk |
Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)
Beyond kinases, certain pyrazolo[1,5-a]pyrimidine analogs act as inhibitors of dihydroorotate dehydrogenase (DHODH). This mitochondrial enzyme is a rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for creating precursors for nucleic acids and other vital biomolecules. DHODH inhibitors are an emerging class of anticancer agents, particularly for acute myeloid leukemia (AML).
α-Glucosidase Inhibition
Several studies have reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with potent α-glucosidase inhibitory activity. This enzyme, located in the intestine, plays a key role in carbohydrate digestion. Its inhibition can help control postprandial blood glucose levels, a therapeutic strategy for type 2 diabetes. Some synthesized 6-amino-pyrazolo[1,5-a]pyrimidines have demonstrated inhibitory activities significantly more potent than the standard drug, acarbose.
Modulation of Other Enzymatic Targets (e.g., KDM4D, TTK, PDE10A)
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to other important enzyme families.
Histone Lysine Demethylase 4D (KDM4D): Through molecular docking and subsequent structural optimization, pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives have been identified as a new class of inhibitors for KDM4D, an epigenetic modulator. researchgate.net
Threonine Tyrosine Kinase (TTK): A significant research effort has focused on developing pyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of TTK, a crucial regulator of the mitotic checkpoint. nih.govnih.gov A scaffold hopping exercise led to the discovery of this novel class of TTK inhibitors, culminating in the identification of CFI-402257, a highly potent (Ki = 0.1 nM), selective, and orally bioavailable anticancer agent. nih.govnih.govacs.org
Phosphodiesterase 10A (PDE10A): Pyrazolo[1,5-a]pyrimidine derivatives have been discovered to be highly selective inhibitors of PDE10A, an enzyme primarily expressed in the brain and considered a target for treating cognitive and psychotic disorders. researchgate.netnih.gov
| Enzyme Target | Derivative Type | Reported Potency (IC50/Ki) | Reference |
|---|---|---|---|
| TTK | Pyrazolo[1,5-a]pyrimidine (CFI-402257) | Ki = 0.1 nM | acs.org |
| KDM4D | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Mentioned as inhibitors | researchgate.net |
| PDE10A | Pyrazolo[1,5-a]pyrimidine derivative | Selective inhibitors | nih.gov |
| α-Glucosidase | 6-amino-pyrazolo[1,5-a]pyrimidines | Potent inhibition |
Cellular Pathway Modulation
By inhibiting key enzymes, pyrazolo[1,5-a]pyrimidine derivatives can modulate critical cellular signaling pathways. Inhibition of kinases like CDKs, for example, directly impacts cell cycle progression. One pyrazolo[1,5-a]pyrimidine derivative, identified as BS-194, was shown to inhibit the phosphorylation of CDK substrates, leading to the downregulation of cyclins and a cell cycle block in the S and G2/M phases. ox.ac.uk This disruption of the cell cycle machinery underlies the antiproliferative effects observed across numerous cancer cell lines. nih.govekb.eg
Furthermore, the inhibition of kinases in the PI3K/mTOR pathway or receptor tyrosine kinases like TRK can disrupt signaling cascades that cancer cells depend on for survival and division, ultimately impeding tumor growth. nih.govmdpi.com The development of macrocyclic inhibitors based on this scaffold has been shown to effectively inhibit the phosphorylation of the AP-2 complex, a key component in clathrin-mediated endocytosis, which is a pathway often exploited by viruses to enter host cells. biorxiv.org
Antiproliferative Effects and Cellular Cytotoxicity in vitro
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. ekb.egeurjchem.com The anticancer activity of this class of compounds is a major focus of research, with many derivatives showing potent inhibition of cancer cell growth. nih.govresearchgate.net
Numerous studies have evaluated the in vitro cytotoxicity of newly synthesized pyrazolo[1,5-a]pyrimidine analogues against different cancer cell lines, including breast (MCF-7), colon (HCT-116), liver (HepG-2), and lung (A549) cancer cells. ekb.egekb.eg For instance, a series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles was tested on the human colon tumor cell line HCT116, with one compound exhibiting particularly high activity with an IC50 value of 0.0020 μM. eurjchem.com In another study, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govekb.egacs.orgtriazolo[1,5-c]pyrimidine derivatives showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range. nih.gov Specifically, compounds 14 and 15 from this series were highly effective against MCF-7, HCT-116, and HepG-2 cells. nih.gov
The antiproliferative mechanism of these compounds is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. ekb.egresearchgate.net For example, some pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK2. ekb.egnih.gov Molecular docking simulations have supported these findings, showing that these compounds can fit into the CDK2 active site. ekb.eg The substitution pattern on the pyrazolo[1,5-a]pyrimidine ring system plays a crucial role in determining the cytotoxic potency. ekb.egekb.eg
Table 1: In Vitro Cytotoxicity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-3-carbonitrile (14a) | HCT116 | 0.0020 | eurjchem.com |
| Pyrazolo[3,4-d]pyrimidine (14) | MCF-7 | 0.045 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (14) | HCT-116 | 0.006 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (14) | HepG-2 | 0.048 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (15) | MCF-7 | 0.046 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (15) | HCT-116 | 0.007 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (15) | HepG-2 | 0.048 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine (5b) | HCT-116 | 8.64 | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine (4d) | HepG2 | 0.14 | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine (4d) | MCF-7 | 0.72 | ekb.eg |
A key aspect of the cytotoxic mechanism of pyrazolo[1,5-a]pyrimidine derivatives involves their impact on mitochondrial function in cancer cells. Specifically, certain derivatives have been shown to induce a dissipation of the mitochondrial membrane potential, a critical event in the initiation of apoptosis, or programmed cell death. nih.gov
One study investigating pyrazolo[1,5-a]pyrimidine acetamide (B32628) derivatives as ligands for the translocator protein (TSPO), which is upregulated in glioblastoma, found that while all tested ligands had a high affinity for TSPO, they exhibited varied functional effects. nih.gov Notably, the hexyl ether and benzyl (B1604629) ether derivatives of DPA-713 were found to decrease the proliferation of human T98G glioblastoma cells. nih.gov A crucial finding was that these specific ligands also induced apoptosis and led to the dissipation of the mitochondrial membrane potential in these cancer cells. nih.gov This suggests that the alteration of the alkyl ether chain in this class of compounds is important for their functional activity, including the induction of mitochondrial dysfunction. nih.gov
Mechanisms Related to Stress Response and Inflammatory Pathways
The pyrazolo[1,5-a]pyrimidine scaffold and its related structures have been shown to modulate cellular stress and inflammatory pathways, which are often implicated in the development and progression of cancer and other diseases. nih.govgoogle.com
A study on pyrazolo[1,5-a]quinazolines, a structurally related class of compounds, investigated their anti-inflammatory activity by screening their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.gov The NF-κB pathway is a critical regulator of the inflammatory response. nih.gov The study identified several compounds with anti-inflammatory properties, with two in particular, a 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide and a 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide, being the most potent. nih.gov Further investigation through molecular modeling suggested that these compounds could bind to and potentially inhibit mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are key components of cellular stress response pathways. nih.gov
Mechanistic Insights from Resistance Studies
The development of drug resistance is a major challenge in chemotherapy. nih.govnih.gov Studies on pyrazolo[1,5-a]pyrimidine derivatives have provided insights into the mechanisms by which cells can become resistant to these compounds.
In the context of cancer, some pyrazolo[1,5-a]pyrimidine derivatives have been investigated as agents to reverse multidrug resistance (MDR). nih.gov One study focused on the P-glycoprotein (ABCB1)-mediated MDR, a common mechanism of resistance to chemotherapy. nih.gov A novel series of pyrazolo[1,5-a]pyrimidine derivatives was found to enhance the sensitivity of ABCB1-overexpressing MCF-7/ADR breast cancer cells to the chemotherapeutic drug paclitaxel. nih.gov One derivative, compound 16q, was particularly effective at reversing this resistance. nih.gov It was found to inhibit the function of the ABCB1 transporter, thereby increasing the intracellular accumulation of paclitaxel. nih.gov This suggests that the pyrazolo[1,5-a]pyrimidine scaffold could be a promising starting point for developing new agents to overcome MDR in cancer. nih.gov
In the context of infectious diseases, studies on the antitubercular activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones have identified specific genetic mutations that confer resistance to these compounds in Mycobacterium tuberculosis. acs.org One study found that resistance to a particular pyrazolo[1,5-a]pyrimidin-7(4H)-one was conferred by a mutation in eccB3 (Rv0283), a component of the ESX-3 type VII secretion system. acs.org In contrast, resistance to another derivative from the same class was associated with a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751). This hydroxylase was found to promote the catabolism of the compound through hydroxylation. acs.org
The mechanism of action of some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been linked to the disruption of essential cellular metabolic processes, such as iron homeostasis. acs.org One compound from this class was shown to interfere with iron homeostasis in mycobacteria, possibly by directly binding to intracellular Fe2+. acs.org To investigate this further, researchers depleted iron levels in the growth medium using an iron chelator, which would lead to a decrease in intracellular iron. This line of investigation highlights that the antitubercular activity of certain pyrazolo[1,5-a]pyrimidine derivatives may not be related to previously established mechanisms like cell wall or isoprene (B109036) biosynthesis, but rather to the disruption of iron uptake and metabolism. acs.org
Structure Activity Relationship Sar Analysis of Pyrazolo 1,5 a Pyrimidine 5,7 Diol Scaffolds
Influence of Substituent Patterns on Biological Activity
The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) ring system are critical determinants of biological efficacy and target selectivity. nih.gov Modifications at positions C-2, C-3, C-5, C-6, and C-7 can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. nih.govresearchgate.net
Role of Allyl Group at C-6 on Activity and Reactivity
While direct SAR studies on a C-6 allyl substituent on the pyrazolo[1,5-a]pyrimidine-5,7-diol (B1460701) core are not extensively detailed in the provided literature, the influence of substituents at the C-6 position has been explored with other groups. Research on kinase inhibitors has shown that incorporating substituents at the 6-position, such as aryl groups with basic side-chains, can enhance cellular activity and improve pharmacokinetic properties. sci-hub.se
The allyl group is a small, lipophilic moiety that can engage in hydrophobic interactions within a protein's binding pocket. Its double bond also introduces reactivity, potentially allowing for covalent bond formation with specific amino acid residues, such as cysteine, which could lead to irreversible inhibition. This reactivity is a key consideration in drug design, offering a strategy for achieving high potency and prolonged duration of action.
Significance of Hydroxyl Groups at C-5 and C-7 in Binding Interactions
The diol structure, with hydroxyl groups at C-5 and C-7, is a common starting point in the synthesis of more complex pyrazolo[1,5-a]pyrimidine derivatives. nih.gov These hydroxyl groups are versatile functional groups that can act as both hydrogen bond donors and acceptors, enabling them to form crucial interactions with the amino acid residues in a target's active site.
These positions are often subject to tautomerization, existing in equilibrium with their keto forms (e.g., 7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one). nih.gov In many synthetic pathways, the diols are converted to dichloro-derivatives, which then serve as handles for introducing a wide variety of substituents via nucleophilic substitution reactions. nih.govnih.gov While direct hydrogen bonding from the diol groups can be important for some targets, in many cases, replacing them with larger, tailored functional groups leads to optimized binding affinity and selectivity. For example, in PI3Kδ inhibitors, the C-7 position is often substituted with groups like morpholine, which forms a critical hydrogen bond with the hinge region of the kinase. nih.gov Furthermore, modifications at the C-5 position have been shown to impact lipophilicity without significantly altering in vivo biological behavior in certain radiolabeled tracers. researchgate.net
Effects of Substitutions at C-2 and C-3 Positions
The C-2 and C-3 positions of the pyrazolo[1,5-a]pyrimidine scaffold are frequently modified to explore and optimize biological activity.
C-2 Position: Substitutions at this position can influence potency and selectivity. In a series of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, replacing a methyl group at C-2 with a hydroxyl or amino group was explored to validate substituent effects. acs.org
C-3 Position: This position is critical for the activity of many pyrazolo[1,5-a]pyrimidine-based inhibitors.
For KDR kinase inhibitors, a 3-thienyl group was found to be twice as potent as a 3-phenyl analogue. sci-hub.se
In a series of antiherpetic pyrazolo[1,5-a]pyridines, a related scaffold, alterations in the basicity and orientation of the C-3 substituent led to significant changes in antiviral activity. nih.gov
For TrkA inhibitors, the presence of a picolinamide (B142947) amide bond at the C-3 position was shown to dramatically enhance activity. nih.gov
The table below summarizes findings on substitutions at these positions from various studies.
| Position | Substituent | Target/Activity | Observation | Citation |
| C-3 | Thienyl | KDR Kinase | 2-fold more potent than phenyl analogue. | sci-hub.se |
| C-3 | Picolinamide | TrkA Kinase | Significantly enhanced inhibitory activity. | nih.gov |
| C-3 | Aryl Group | Pim-1 Kinase | Introduction of a suitable aryl group is key for nanomolar activity. | researchgate.net |
| C-2, C-5, C-7 | Various | Anticancer | Derivatives of pyrazolo[1,5-a]pyrimidines show valuable anti-proliferative efficacy. | ekb.eg |
Impact of Dearomatization on Conformational Adaptability and SAR
Dearomatization of the pyrimidine (B1678525) ring in pyrazolo[1,5-a]pyrimidines to yield tetrahydropyrazolo[1,5-a]pyrimidines (THPPs) is a key strategy for modulating the scaffold's three-dimensional structure and SAR. mdpi.comnih.gov This reduction process transforms the planar, rigid aromatic system into a flexible, non-planar saturated one. mdpi.com
The reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines can lead to the formation of four possible stereoisomers. nih.gov These isomers can be grouped into two pairs: syn-isomers and anti-isomers. mdpi.comnih.gov
Syn-isomers: The bicyclic core in the syn-configuration is conformationally stable and rigid. nih.gov
Anti (or trans)-isomers: The bicyclic core in the trans-configuration is a conformationally labile system. mdpi.comnih.gov This structural lability, resulting from a low energy barrier for conformational transitions, allows these molecules to better adapt their shape to fit the binding site of a biological target. mdpi.comnih.gov
This increased conformational adaptability of the dearomatized, trans-configured THPPs represents a significant potential for designing novel and active small molecules with improved target-fitting capabilities. mdpi.comnih.gov
Ligand Efficiency and Druggability Assessment (from a SAR perspective)
From a SAR perspective, the pyrazolo[1,5-a]pyrimidine scaffold is an attractive starting point for developing drug candidates due to its potential for high ligand efficiency (LE) and amenability to modifications that improve druggability. LE is a measure of the binding energy per heavy atom, and a scaffold that can form potent interactions while remaining relatively small is considered highly efficient.
The development of pyrazolo[1,5-a]pyrimidine derivatives often involves strategic modifications to enhance "druggable" properties such as solubility, cell permeability, and metabolic stability.
Improving Physical Properties: Studies on KDR kinase inhibitors demonstrated that introducing solubilizing basic amines to the C-6 aryl ring enhanced intrinsic potency and led to marked increases in cellular activity and more favorable pharmacokinetics in rats. sci-hub.se
Optimizing Bioavailability: A scaffold hopping exercise that led to a novel class of pyrazolo[1,5-a]pyrimidine TTK inhibitors involved the incorporation of polar moieties to modulate physicochemical properties while maintaining potency. nih.gov This optimization effort culminated in the identification of a potent, highly selective, and orally bioavailable anticancer agent, CFI-402257, which was selected for IND enabling studies. nih.gov
These examples highlight how the core scaffold can be systematically optimized through SAR-guided modifications to produce compounds with both high potency and the necessary pharmacokinetic profile for clinical development.
Computational Validation of SAR through Docking and QSAR Studies
Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools for understanding and validating the experimental SAR of pyrazolo[1,5-a]pyrimidine derivatives. rsc.orgresearchgate.net
Molecular Docking: Docking simulations are used to predict the binding mode of inhibitors within the active site of their target protein. ekb.egnih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. For example, docking studies of pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors confirmed that the compounds fit well into the ATP binding site, forming an essential hydrogen bond with the backbone of Leu83. rsc.org Such insights are crucial for rationalizing observed SAR and designing new analogues with improved potency.
3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to build statistical models that correlate the 3D properties of molecules with their biological activity. rsc.org A study on pyrazolopyrimidine-based inhibitors of TgCDPK1 developed robust CoMFA models with high predictivity (R² = 0.968, q² = 0.666). rsc.org These models generate contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing a clear roadmap for future structural modifications. rsc.org
The table below summarizes findings from various computational studies on related scaffolds.
| Study Type | Scaffold | Target | Key Findings | Citation |
| 3D-QSAR & Docking | Pyrazolopyrimidine-based | TgCDPK1 | Developed robust CoMFA models; identified that bulky/electronegative substituents at certain positions may increase potency. | rsc.org |
| QSAR & Docking | Pyrazolo[1,5-a]pyrimidine | Pim-1/2 Kinase | Explored structural requirements for potent Pim-1/2 kinase inhibition. | researchgate.net |
| Docking | Pyrazolo[1,5-a]pyrimidine | CDK2 Kinase | Investigated the binding mode to understand the mechanism of cytotoxic activity. | ekb.eg |
| Docking | Pyrazole (B372694) & Pyrazolo[1,5-a]pyrimidine | COX-1/COX-2 | Used to explain the binding mode and chemical nature of the designed inhibitors. | nih.gov |
These computational approaches consistently validate and enrich the SAR data obtained from experimental synthesis and testing, accelerating the drug discovery process by prioritizing the most promising compounds for synthesis and evaluation.
Predictive Modeling for Structure-Activity Correlation
The structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is a critical area of research, aiming to understand how chemical structure influences biological activity. While specific predictive models for 6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol are not extensively documented in publicly available literature, quantitative structure-activity relationship (QSAR) studies on the broader pyrazolo[1,5-a]pyrimidine scaffold offer valuable insights. These models are instrumental in predicting the biological activities of new analogues before their synthesis, thereby streamlining the drug discovery process.
Researchers have employed various computational techniques to build predictive models for different biological targets. For instance, in the context of kinase inhibition, a significant therapeutic area for this scaffold, models often correlate physicochemical properties and structural features with inhibitory potency. rsc.org
The predictive power of these models is often validated through internal and external validation techniques. For a set of 17 synthesized pyrazolo[1,5-a]pyrimidine compounds, an SVR model demonstrated a correlation coefficient (CC) of 0.835, indicating a strong predictive capability. rsc.org These models suggest that the biological activity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by a combination of electronic, steric, and hydrophobic factors.
For this compound, a hypothetical predictive model would consider the contributions of the allyl group at position 6 and the hydroxyl groups at positions 5 and 7. The allyl group, with its rotatable bond, introduces a degree of flexibility and hydrophobicity. The hydroxyl groups are significant hydrogen bond donors and acceptors, which can be critical for receptor binding.
The following table outlines key descriptors that would be relevant in a predictive QSAR model for pyrazolo[1,5-a]pyrimidine-5,7-diol derivatives.
| Descriptor Type | Specific Descriptor | Potential Influence on Activity |
| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. |
| Electronic | Partial Charges, Dipole Moment | Governs electrostatic interactions and hydrogen bonding potential. |
| Steric | Molar Refractivity, van der Waals Volume | Relates to the size and bulk of substituents and their fit within a binding pocket. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the compound's lipophilicity, affecting cell permeability and interaction with hydrophobic pockets. |
By quantifying these descriptors for a series of related compounds, a predictive model can be generated to estimate the activity of novel derivatives, including variations of the 6-allyl substituent or modifications to the diol groups.
Identification of Pharmacophore Features
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. For the pyrazolo[1,5-a]pyrimidine scaffold, extensive research has identified key pharmacophoric features, particularly in the context of kinase inhibition. mdpi.comnih.gov
The core pyrazolo[1,5-a]pyrimidine nucleus is a critical pharmacophoric element. mdpi.comnih.gov The nitrogen atoms within this fused ring system, particularly the N1 atom of the pyrazole ring, frequently act as hydrogen bond acceptors, forming crucial interactions with the hinge region of kinase active sites. mdpi.com For example, in tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue, which is a key determinant of binding affinity. mdpi.com
For this compound, the key pharmacophoric features can be deduced from studies on related compounds:
Hydrogen Bond Acceptors: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system are crucial hydrogen bond acceptors.
Hydrogen Bond Donors: The hydroxyl groups at positions 5 and 7 are significant hydrogen bond donors. These groups can also act as hydrogen bond acceptors.
Hydrophobic Feature: The allyl group at position 6 provides a hydrophobic region that can interact with non-polar pockets in a target protein.
Aromatic Ring: The planar pyrazolo[1,5-a]pyrimidine system itself can participate in π-π stacking or other aromatic interactions.
The spatial arrangement of these features is critical for biological activity. Molecular docking simulations on various pyrazolo[1,5-a]pyrimidine derivatives have consistently shown that the scaffold orients itself to allow for these key interactions. For instance, in dual inhibitors of CDK2 and TRKA kinases, the pyrazolo[1,5-a]pyrimidine core facilitates hydrogen bonding with Leu83A of CDK2 and Met592 of TRKA. nih.gov
The following table summarizes the key pharmacophore features identified for the pyrazolo[1,5-a]pyrimidine scaffold based on published research.
| Pharmacophore Feature | Structural Origin in this compound | Role in Binding | Supporting Evidence |
| Hydrogen Bond Acceptor | Pyrimidine and Pyrazole Nitrogens | Hinge-binding in kinases | Interaction with Met592 in Trk kinases mdpi.com |
| Hydrogen Bond Donor | Hydroxyl groups at C5 and C7 | Interaction with polar residues in the active site | General principle for hydroxyl groups in drug-receptor interactions |
| Hydrophobic Group | Allyl group at C6 | Interaction with hydrophobic pockets, van der Waals contacts | Substituents at this position often modulate potency and selectivity byu.edu |
| Planar Aromatic System | Fused pyrazolo[1,5-a]pyrimidine ring | π-π stacking, hydrophobic interactions | Common feature in many kinase inhibitors nih.gov |
The combination of these features in a specific three-dimensional arrangement defines the pharmacophore for this class of compounds. Understanding this pharmacophore is essential for the rational design of new, more potent, and selective derivatives based on the this compound scaffold.
Emerging Applications of Pyrazolo 1,5 a Pyrimidine 5,7 Diol Derivatives Beyond Traditional Areas
Chemical Tools and Synthons in Organic Synthesis
The pyrazolo[1,5-a]pyrimidine (B1248293) core is a privileged scaffold, not only for drug discovery but also as a versatile building block in synthetic organic chemistry. nih.gov Its great synthetic versatility allows for structural modifications across its periphery, making it an ideal starting point for constructing more elaborate molecular architectures. nih.govrsc.org
The pyrazolo[1,5-a]pyrimidine-5,7-diol (B1460701) framework serves as a foundational synthon for the synthesis of more complex, fused heterocyclic systems. The most common and efficient strategy for creating the core involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds, such as diethyl malonate, to produce the diol derivatives. nih.govrsc.orgnih.gov
Once formed, this core structure offers multiple reactive sites for further elaboration. The hydroxyl groups at positions 5 and 7 can be converted into other functionalities, such as chloro groups using reagents like phosphorus oxychloride. nih.gov These halogenated intermediates are pivotal for subsequent cross-coupling reactions. rsc.org Methodologies such as microwave-assisted synthesis have been shown to accelerate cyclization reactions and improve yields, providing an efficient route to these complex heterocycles. nih.gov This synthetic tractability allows for the fusion of the pyrazolo[1,5-a]pyrimidine core with other ring systems, such as coumarins, to create novel hybrid dyes with unique properties. researchgate.net This capability for post-functionalization demonstrates the scaffold's utility in generating structural diversity and accessing complex molecular frameworks. rsc.orgnih.gov
While not typically catalysts themselves, functionalized pyrazolo[1,5-a]pyrimidine derivatives are crucial reagents or substrates in modern catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. rsc.org Following the conversion of the diol groups to halides (e.g., 5,7-dichloro-pyrazolo[1,5-a]pyrimidines), these positions become activated for reactions like Suzuki-Miyaura and Sonogashira couplings. rsc.orgvulcanchem.com
These catalytic methods enable the introduction of a wide array of aryl, alkyl, and other functional groups onto the heterocyclic core, significantly enhancing its structural diversity. rsc.org This makes the pyrazolo[1,5-a]pyrimidine scaffold a key reagent for chemists aiming to build libraries of complex molecules. The ability to selectively functionalize the molecule allows for the fine-tuning of its chemical and physical properties for specific applications, highlighting its importance as a versatile reagent in transition-metal-catalyzed organic transformations.
Applications in Material Science and Optoelectronics
In recent years, pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable interest in materials science due to their exceptional photophysical properties, emerging as a promising class of organic fluorophores. nih.govnih.govrsc.org Their rigid, fused N-heterocyclic structure provides a stable and tunable platform for developing advanced materials for optoelectronic applications. rsc.orgnih.gov
Pyrazolo[1,5-a]pyrimidines have been identified as an attractive class of fluorophores, possessing characteristics that are highly desirable for optical applications. nih.govrsc.orgresearchgate.net Their properties include high quantum yields in various solvents, excellent photostability, and a synthetically tunable emission profile. rsc.orgnih.gov
Research has shown that the photophysical properties can be systematically modified by introducing different substituents onto the core structure. nih.gov Specifically, the placement of electron-donating groups (EDGs) at position 7 of the fused ring has been found to significantly improve both absorption and emission intensities. nih.govrsc.org Conversely, electron-withdrawing groups (EWGs) tend to result in lower intensities. nih.govrsc.org This tunability allows for the rational design of fluorophores with specific absorption and emission wavelengths. The photophysical performance of some of these derivatives has been shown to be comparable to well-known commercial probes like Rhodamine 6G and Coumarin-153. nih.govrsc.org Furthermore, derivatives bearing simple aryl groups can exhibit strong solid-state emission, a crucial property for applications in solid-state devices. nih.govrsc.org
| Compound | Substituent at Position 7 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| 4a | Pyridin-4-yl | 345 | 422 | 0.03 |
| 4b | 2,4-Dichlorophenyl | 350 | 416 | 0.08 |
| 4d | Phenyl | 340 | 411 | 0.06 |
| 4e | 4-Methoxyphenyl (EDG) | 355 | 425 | 0.21 |
| 4f | 4-(Trifluoromethyl)phenyl (EWG) | 342 | 412 | 0.01 |
| 4g | 4-(N,N-dimethylamino)phenyl (Strong EDG) | 408 | 510 | 0.97 |
The tunable and often environment-sensitive fluorescence of pyrazolo[1,5-a]pyrimidine derivatives makes them excellent candidates for the development of chemo- and biosensors. nih.govrsc.orgresearchgate.net Their heteroatomic structure makes them potential chelating agents for ions, and their fluorescence can change upon binding to a specific analyte. nih.gov
For instance, novel colorimetric and fluorometric probes based on this scaffold have been developed for the specific detection of cyanide (CN⁻). researchgate.netresearchgate.net Beyond small analytes, these compounds have been adapted for biological imaging. By labeling pyrazolo[1,5-a]pyrimidine derivatives with radioisotopes like fluorine-18, researchers have created PET (Positron Emission Tomography) imaging agents for visualizing tumors. doaj.orgmdpi.com The development of fluorescent probes with "turn-on" emission in lipophilic environments has also enabled their use for visualizing specific cellular organelles like lipid droplets. researchgate.net These applications leverage the scaffold's excellent photostability and the sensitivity of its emission to the local chemical environment. rsc.orgnih.gov
The promising optical properties of pyrazolo[1,5-a]pyrimidine derivatives, particularly their high fluorescence quantum yields and strong solid-state emission, position them as strong candidates for use in optoelectronic devices. nih.govrsc.org There is growing interest in applying these compounds in the fabrication of organic light-emitting devices (OLEDs). nih.gov Their tunable emission colors, achieved through synthetic modification, could allow for the creation of emitters spanning the visible spectrum.
In addition to OLEDs, the broader class of pyrimidine-fused heterocycles is being explored for applications in organic electronics, including photodiodes and dye-sensitized solar cells (DSSCs). researchgate.net The high molar absorption coefficients and efficient intramolecular charge transfer (ICT) processes observed in some derivatives are beneficial properties for light-harvesting applications. nih.govresearchgate.net The demonstrated ability to design these molecules for intense solid-state emission is a key step toward their practical integration into next-generation organic electronic devices. nih.gov
Green Chemistry Innovations and Sustainable Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a cornerstone of medicinal chemistry, is undergoing a significant transformation towards more environmentally benign methodologies. researchgate.netresearchgate.netpowertechjournal.com This shift is driven by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. researchgate.netpowertechjournal.com For the synthesis of pyrazolo[1,5-a]pyrimidine-5,7-diols and related structures, several innovative and sustainable approaches have emerged, moving away from traditional methods that often rely on harsh conditions and hazardous materials. bme.humdpi.com
A primary route to the pyrazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. mdpi.comnih.gov Green chemistry has influenced this fundamental reaction through the introduction of energy-efficient techniques like microwave (MW) and ultrasound irradiation, as well as the use of eco-friendly catalysts and solvent systems. researchgate.netnih.govresearchgate.net
Microwave-assisted synthesis has proven to be a particularly effective green method for producing pyrazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net This technique significantly shortens reaction times from hours to minutes and often leads to higher yields and purer products, thereby reducing the need for extensive purification. nih.govbyu.edu For instance, the microwave-assisted, solvent-free synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines from β-enaminones and NH-5-aminopyrazoles has been achieved in as little as two minutes with high yields (88-97%). researchgate.net Another study demonstrated the rapid, three-step microwave-assisted synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines in a total reaction time of one hour, affording good to excellent yields. byu.edu The synthesis of pyrazolo[1,5-a]pyrimidine-based glycohybrids has also been efficiently achieved using a microwave-assisted copper-catalyzed approach, highlighting the versatility of this technology. nih.gov
Ultrasound irradiation represents another key green chemistry tool for the synthesis of pyrazolo[1,5-a]pyrimidines. eurjchem.comnih.govresearchgate.net Sonication provides mechanical energy to the reaction mixture, leading to the formation and collapse of cavitation bubbles, which accelerates the reaction rate. researchgate.net A notable example is the ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives in aqueous media, which offers the dual green benefits of energy efficiency and the use of a benign solvent. eurjchem.com One study reports the synthesis of 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives via ultrasound irradiation of 3-amino-1H-pyrazoles and enaminones in the presence of KHSO4 in an aqueous medium. This method is advantageous due to its simple procedure, mild conditions, short reaction times (5 minutes), and satisfactory yields (61-98%). nih.govresearchgate.net
The development of one-pot, multi-component reactions is another significant advancement in the sustainable synthesis of pyrazolo[1,5-a]pyrimidines. ijcrt.orggrowingscience.com These reactions improve atom economy and reduce waste by combining multiple synthetic steps into a single operation, thus avoiding the need for isolation and purification of intermediates. ijcrt.org For example, a one-pot, five-component reaction has been developed for the synthesis of pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones using a silver triflate catalyst in an aqueous alcoholic medium, which is both time and energy-efficient. ijcrt.org
The use of greener catalysts is also a focal point of sustainable synthesis. researchgate.net Researchers have explored the use of reusable, solid acid catalysts like nanozeolite NaX for the synthesis of pyrazolopyrimidine derivatives under solvent-free conditions. researchgate.net Similarly, the use of recoverable nanocatalysts such as Fe3O4 and ZnO has been reported for the eco-friendly synthesis of related pyrimidine (B1678525) derivatives. nih.gov
In the context of synthesizing the specific compound 6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol , the foundational reaction would involve the condensation of a 3-aminopyrazole (B16455) with an allyl-substituted β-dicarbonyl compound, such as allylmalonic acid or its ester derivatives. The aforementioned green methodologies are directly applicable. For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate (B101781) yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775). nih.gov Substituting diethyl malonate with diethyl allylmalonate under similar, or preferably greener, conditions (e.g., microwave or ultrasound assistance in a green solvent like ethanol (B145695) or water) would be a direct route to the desired 6-allyl derivative.
The following table summarizes various green synthetic methods for pyrazolo[1,5-a]pyrimidine derivatives that could be adapted for the synthesis of This compound .
| Synthetic Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted Synthesis | β-Enaminones, NH-5-Aminopyrazoles | Solvent-free, 180°C | 2 min | 88-97 | researchgate.net |
| Aryl Acetonitriles, Hydrazine Hydrate, 1,1,3,3-Tetramethoxypropane | MW, 120°C | 1 hour (3 steps) | 34-92 | byu.edu | |
| 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles, 5-Amino-1H-pyrazoles | Solvent-free, MW | Not specified | High | researchgate.net | |
| Ultrasound-Assisted Synthesis | 3-Amino-1H-pyrazoles, Enaminones | KHSO4, Aqueous media | Not specified | Good | |
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-Amino-5-methyl-1H-pyrazole | EtOH, 75°C | 5 min | 61-98 | nih.govresearchgate.net | |
| Aminopyrazoles, Acetylenic esters | KHSO4, Aqueous ethanol | Not specified | Good | bme.hu | |
| One-Pot, Multi-Component Synthesis | Aromatic Aldehydes, Barbituric Acid, Ethyl Acetoacetate (B1235776), Hydrazine Hydrate, Ammonium Acetate | AgOTf, Aqueous ethanol | Not specified | Good | ijcrt.org |
| Green Catalyst | 3-Methyl-1-phenyl-5-pyrazolone, Carbonyl compounds | Nanozeolite NaX, Solvent-free | Less than conventional | High | researchgate.net |
Future Research Directions and Unexplored Avenues for 6 Allylpyrazolo 1,5 a Pyrimidine 5,7 Diol
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core typically involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net For 6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol, future synthetic research should focus on improving efficiency, selectivity, and sustainability.
Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.govbyu.edu Applying MAOS to the synthesis of the title compound could offer a rapid and efficient route.
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety and scalability. Developing a flow-based synthesis would be a significant step towards industrial-scale production.
Novel Catalytic Systems: Investigating the use of heterogeneous catalysts, nanocatalysts, or biocatalysts could lead to greener and more cost-effective synthetic protocols with easier product purification and catalyst recycling. Copper-catalyzed reactions, for instance, have been effectively used for creating glycohybrids of this scaffold. nih.gov
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. nih.govbyu.edu | Optimization of solvent, temperature, and irradiation time for the specific allyl-substituted target. |
| Flow Chemistry | Scalability, enhanced safety, precise process control. | Reactor design, optimization of flow rates, and integration of in-line purification. |
| Advanced Catalysis | Sustainability, reusability of catalysts, high atom economy. nih.gov | Screening of novel metal-based, organocatalytic, or enzymatic systems for the key cyclocondensation step. |
Advanced Stereochemical Control in Derivatization and Dearomatization
The presence of an allyl group on the C6 position offers a prime handle for further functionalization. This opens up avenues for creating derivatives with controlled stereochemistry, which is often crucial for biological activity.
Future work should investigate:
Stereoselective Reactions of the Allyl Group: Exploring reactions such as asymmetric dihydroxylation, epoxidation, or hydroboration of the allyl double bond to introduce new chiral centers with high enantiomeric or diastereomeric excess.
Catalytic Asymmetric Dearomatization (CADA): The pyrazolo[1,5-a]pyrimidine core, while aromatic, could potentially undergo dearomatization reactions. Developing catalytic asymmetric methods to achieve this would generate complex, three-dimensional scaffolds with novel biological properties from a flat precursor.
Chiral Ligand Synthesis: The diol functionality could be used as a starting point for the synthesis of novel chiral ligands for asymmetric catalysis, expanding the utility of the compound beyond direct biological applications.
Deeper Mechanistic Investigations of Biological Interactions at the Molecular Level
Pyrazolo[1,5-a]pyrimidines are known to interact with a wide array of biological targets, including protein kinases (Pim-1, PI3Kδ, CDK2), cyclooxygenases (COX), and various receptors. nih.govnih.govnih.govnih.govnih.gov To rationally design more potent and selective drugs based on the 6-allyl-5,7-diol scaffold, a profound understanding of its molecular interactions is necessary.
Future research should prioritize:
Target Identification and Validation: Systematically screening this compound against panels of kinases, GPCRs, and other enzyme families to identify its primary biological targets.
Structural Biology: Obtaining co-crystal structures of the compound bound to its target proteins via X-ray crystallography or cryo-electron microscopy. This would reveal the precise binding mode, including key hydrogen bonds and hydrophobic interactions, which is critical for structure-based drug design. For example, understanding hydrogen bonding with key residues like Val-828 in PI3Kδ's hinge region has been crucial for other derivatives. nih.gov
Biophysical Techniques: Employing methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify binding affinities and thermodynamic parameters, providing a complete picture of the target engagement.
Design of Highly Selective Molecular Probes and Chemical Biology Tools
The intrinsic properties of the pyrazolo[1,5-a]pyrimidine scaffold, such as its fluorescence, make it an excellent candidate for the development of chemical tools. rsc.org
Unexplored avenues include:
Fluorescent Probes: The scaffold's tunable photophysical properties could be exploited to create fluorescent probes. rsc.org The allyl group provides a convenient site for conjugation to biomolecules or for modulation of the electronic properties to create sensors for specific ions or small molecules.
Radiolabeled Tracers: The pyrazolo[1,5-a]pyrimidine core has been incorporated into 99mTc nitrido complexes for tumor imaging. mdpi.comresearchgate.net Future work could involve developing radiolabeled versions of this compound for use in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to visualize biological processes in vivo.
Affinity-Based Probes: The compound could be functionalized with photo-crosslinkers and reporter tags to create affinity-based probes for target identification and validation in complex biological systems.
Integration with Advanced Computational and Machine Learning Approaches for Rational Design
Computational chemistry and machine learning are revolutionizing drug discovery. mdpi.com These tools can accelerate the design-make-test-analyze cycle for developing new analogues of this compound.
Key integration strategies include:
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to correlate structural features of designed analogues with their predicted biological activity. mdpi.com
Virtual Screening and Molecular Docking: Using computational models of target proteins to screen large virtual libraries of derivatives and predict their binding affinities and modes, prioritizing the most promising candidates for synthesis. nih.govmdpi.com
Machine Learning for ADMET Prediction: Employing machine learning algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.commdpi.com
| Computational Method | Application for the Target Compound | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicting binding poses and affinities within the active sites of known targets (e.g., kinases, COX). nih.gov | Prioritization of derivatives with enhanced target engagement. |
| 3D-QSAR | Building predictive models based on a training set of synthesized analogues and their measured activities. mdpi.com | Guidance for structural modifications to improve potency and selectivity. |
| Machine Learning | Training models to predict ADMET properties and potential off-target effects. mdpi.com | Early-stage filtering of compounds with poor pharmacokinetic or safety profiles. |
Expansion into Novel Non-Medicinal Applications
While the primary focus for pyrazolopyrimidines has been medicinal, their chemical properties suggest utility in other fields. nih.gov
Future research could explore:
Materials Science: The fluorescent nature of the pyrazolo[1,5-a]pyrimidine core suggests potential applications in organic light-emitting diodes (OLEDs), chemical sensors, or as security inks. rsc.org The allyl group allows for polymerization or grafting onto surfaces.
Agrochemicals: The structural similarity to purines suggests that derivatives could act as plant growth regulators, herbicides, or fungicides. The development of pyrazolopyrimidine-based agrochemicals is a largely unexplored area.
Dyes and Pigments: Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and applied as disperse dyes for polyester (B1180765) fabrics, showing good fastness properties. nih.gov The specific chromophoric properties of the title compound could be evaluated for similar applications.
Sustainable Manufacturing and Eco-Friendly Synthesis Scale-Up
For any compound to be commercially viable, whether as a drug or a material, a sustainable and scalable manufacturing process is essential.
Future efforts should concentrate on:
Green Chemistry Principles: Designing the synthesis to maximize atom economy, use less hazardous solvents (e.g., water, ethanol (B145695), or supercritical CO2), and minimize waste generation.
Catalyst Optimization: Shifting from stoichiometric reagents (e.g., in chlorination steps using POCl3) to catalytic alternatives that are more environmentally benign. nih.gov
Process Intensification: Combining multiple synthetic steps into one-pot or tandem reactions to reduce the number of unit operations, solvent use, and waste streams. nih.gov This approach aligns with modern, efficient chemical manufacturing.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
